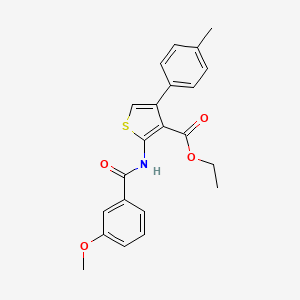

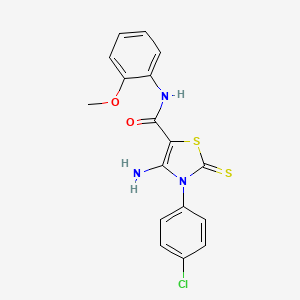

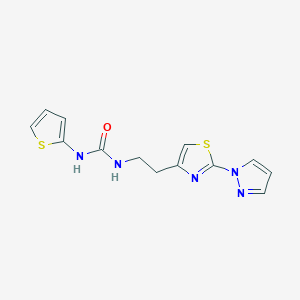

![molecular formula C23H15N3O5 B2412891 1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 895787-92-5](/img/structure/B2412891.png)

1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzofuro ring, a pyrimidine ring, a phenyl ring, and a nitro group. These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and rings. X-ray diffraction analysis could be used to confirm the molecular structure .Scientific Research Applications

Synthesis and Characterization

- Facile Synthesis and Properties : A study discusses the synthesis of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides, highlighting the method's efficiency in generating nitric oxide (NO) and NO-related species under physiological conditions, hinting at potential biomedical applications (M. Sako et al., 1998).

- Heterocyclic Compound Synthesis : Another study presents the synthesis of pyrido[2,3-d]pyrimidine-4,7-diones from aminopyrimidin-4-ones and benzylidene Meldrum's acid derivatives, exploring the structural specificity and potential for further chemical modifications (J. Quiroga et al., 1997).

Applications and Potential Uses

- Urease Inhibition Study : A study on the synthesis and characterization of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones revealed their potential as urease inhibitors, suggesting applications in medical research and pharmaceutical development (A. Rauf et al., 2010).

- Molecular Docking and Acetylcholinesterase Inhibition : The creation of functionalized dihydroazo pyrimidine derivatives from Morita–Baylis–Hillman acetates was reported, including their synthesis, structural analysis, and evaluation as acetylcholinesterase inhibitors, indicating potential for the treatment of neurodegenerative diseases (E. K. Reddy et al., 2016).

Structural and Spectral Analysis

- Crystal Structure and Reactivity : The synthesis and structural characterization of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole were detailed, offering insights into the reactivity and potential applications of similarly structured compounds in synthetic chemistry (Amanda E. Sparke et al., 2010).

Mechanism of Action

properties

IUPAC Name |

1-[(3-nitrophenyl)methyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O5/c27-22-21-20(18-11-4-5-12-19(18)31-21)24(14-15-7-6-10-17(13-15)26(29)30)23(28)25(22)16-8-2-1-3-9-16/h1-13H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHVIPLMJZIHJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

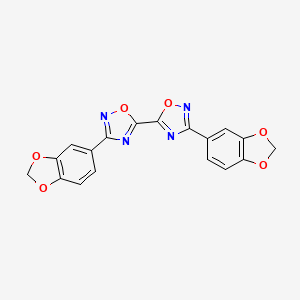

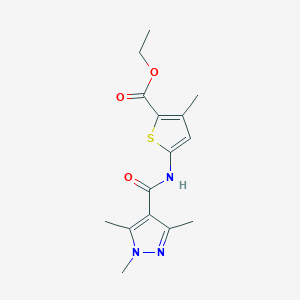

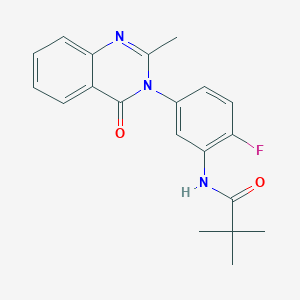

![(4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2412819.png)

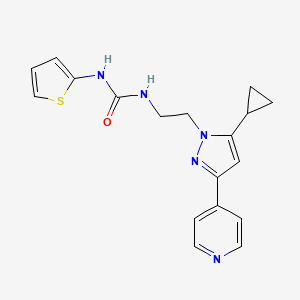

![5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2412823.png)